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Compound of Interest

Compound Name: 2-Ethoxy-2-ethylhexan-1-amine

Cat. No.: B13636875

Get Quote

Executive Summary & Structural Profile
2-Ethoxy-2-ethylhexan-1-amine (CAS: 1466397-84-1) is a sterically hindered, primary ether-

amine.[1] Unlike common lipophilic amines (e.g., 2-ethylhexylamine), this molecule

incorporates an ethoxy group at the

-position relative to the amine. This structural modification fundamentally alters its basicity,
solubility, and lipophilicity profile, making it a valuable building block for modulating the
physicochemical properties of drug candidates or solvent extraction systems.

Structural Dissection
The molecule comprises a hexyl backbone substituted at the C2 position with both an ethyl

group and an ethoxy group.

Formula:

Molecular Weight: 173.30 g/mol [1]

Key Feature: The quaternary carbon at C2 creates a "neopentyl-like" steric environment,

shielding the C1-amine bond while the ether oxygen introduces a dipole that modulates the
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overall lipophilicity.
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Figure 1: Structural dissection highlighting the interplay between steric bulk and electronic

effects.[1]

Theoretical Hydrophobicity & Speciation
Understanding the partition coefficient (LogP) of this amine requires distinguishing between the

neutral species and the ionized species present at physiological pH.[1]

Predicted LogP (Neutral Species)
Based on fragment-based QSAR analysis (ClogP) and comparative data from structural

analogs (e.g., 2-ethylhexylamine), the intrinsic lipophilicity of the neutral molecule is estimated

as follows:
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Property Value (Est.) Source/Rationale

LogP (Neutral) 2.32 ± 0.2

Calculated

(ChemScene/Fragment

Contribution)

pKa 9.2 ± 0.3

Lowered from ~10.7

(alkylamine) by

-ethoxy -I effect

LogD (pH 7.4) 0.52
Calculated via Henderson-

Hasselbalch

The Critical Role of pKa
The

-ethoxy group exerts an electron-withdrawing inductive effect, reducing the electron density on
the nitrogen atom.

Standard Alkylamine pKa: ~10.5 - 10.8[1]

-Ether Amine pKa: ~9.0 - 9.5[1]

Implication: While still basic, 2-Ethoxy-2-ethylhexan-1-amine is less protonated at

physiological pH (7.[1]4) than its alkyl counterparts.[1][2][3] However, it remains

predominantly cationic (~98%), driving the LogD significantly lower than the LogP.[1]

LogD vs. pH Profile
The distribution coefficient (

) is pH-dependent.[1][4] The relationship is governed by:

[1]

For this molecule, the profile exhibits a classic sigmoidal curve:

pH < 7: Species is cationic; LogD is low (< 0), favoring the aqueous phase.[1]
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pH 7-9: Transition zone; solubility shifts rapidly from aqueous to organic.[1]

pH > 11: Species is neutral; LogD approaches LogP (~2.32).[1]
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Figure 2: Conceptual LogD speciation profile across the pH scale.

Experimental Determination Protocols
Given the surfactant-like nature of lipophilic amines, standard shake-flask methods often fail

due to emulsion formation. The following protocols are recommended for high-integrity data

generation.

Protocol A: Potentiometric Titration (Gold Standard)
This method simultaneously determines pKa and LogP by titrating the substance in a dual-

phase system (Water/Octanol).[1] It avoids phase separation issues.[3]
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Equipment: Sirius T3 or equivalent potentiometric titrator. Reagents: 0.1M HCl, 0.1M KOH,

degassed water, HPLC-grade n-octanol.

Calibration: Calibrate the electrode using standard buffers (pH 2, 7, 12).

Sample Prep: Weigh ~3-5 mg of the amine into the assay vial.

Aqueous Titration (pKa):

Add 10 mL degassed water (0.15M KCl ionic strength).[1]

Adjust pH to 2.0 with HCl.

Titrate with KOH to pH 12.0.

Output: Precise pKa value.[5]

Dual-Phase Titration (LogP):

Repeat the setup but add a known volume of n-octanol (e.g., 5 mL) to the vial.

Perform the titration under vigorous stirring (to maintain equilibrium).

The shift in the pKa curve (Bjerrum plot) relative to the aqueous titration allows the

calculation of LogP.[1]

Calculation: Use the instrument software to solve the mass balance equations for the

partition coefficient.

Protocol B: RP-HPLC Estimation (High Throughput)
For rapid screening, correlate the retention time (

) on a C18 column with known standards.[1]

Column: C18 (e.g., Agilent Zorbax Eclipse), end-capped to reduce silanol interactions.[1]

Mobile Phase: Methanol/Phosphate Buffer (pH 7.4 or 10.5).[1]
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Standard Curve: Inject 5 amines with known LogP values (e.g., Benzylamine,

Phenethylamine).[1]

Measurement:

Inject 2-Ethoxy-2-ethylhexan-1-amine.[3]

Measure retention factor

.[1]

Correction: Since amines interact with silanols, add 0.1% triethylamine or decylamine to the

mobile phase as a masking agent.

Derivation: Plot

vs. known LogP to interpolate the value for the analyte.

Applications & Implications
The unique physicochemical profile of 2-Ethoxy-2-ethylhexan-1-amine suggests specific

utility in fields requiring "tunable" hydrophobicity.

Fragment-Based Drug Design
Solubility Enhancement: Replacing a standard alkyl chain (like a 2-ethylhexyl group) with this

ether-amine scaffold can lower LogP by ~0.5–1.0 units while maintaining steric bulk.[1] This

is critical for improving the metabolic stability of drugs without compromising water solubility.

Metabolic Shielding: The quaternary carbon at position 2 prevents rapid oxidative

deamination by metabolic enzymes (MAO), potentially extending the half-life of drugs

containing this moiety.[1]

Solvent Extraction (Hydrometallurgy)[1]
Selectivity: In liquid-liquid extraction, the ether oxygen can act as a weak secondary donor.

[1] This may enhance selectivity for "soft" metal ions compared to pure alkylamines.
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Stripping Efficiency: The lower pKa (compared to standard amines) means the metal

complex can be stripped (reversed) at a higher pH (less acidic conditions), reducing acid

consumption in industrial circuits.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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